1H-Imidazo[4,5-f][1,10]phenanthroline, 2-(3-pyridinyl)-
CAS No.:
Cat. No.: VC15799926
Molecular Formula: C18H11N5
Molecular Weight: 297.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H11N5 |
|---|---|
| Molecular Weight | 297.3 g/mol |
| IUPAC Name | 2-pyridin-3-yl-1H-imidazo[4,5-f][1,10]phenanthroline |
| Standard InChI | InChI=1S/C18H11N5/c1-4-11(10-19-7-1)18-22-16-12-5-2-8-20-14(12)15-13(17(16)23-18)6-3-9-21-15/h1-10H,(H,22,23) |
| Standard InChI Key | VJHLQFGYWTWTDW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CN=C1)C2=NC3=C4C=CC=NC4=C5C(=C3N2)C=CC=N5 |
Introduction
Chemical Identity and Structural Characterization
Molecular Identity
1H-Imidazo[4,5-f][1, phenanthroline, 2-(3-pyridinyl)- (IUPAC name: 2-pyridin-3-yl-1H-imidazo[4,5-f] phenanthroline) is a nitrogen-rich heterocycle with the molecular formula C₁₈H₁₁N₅ and a molecular weight of 297.3 g/mol . Its structure combines a planar imidazo[4,5-f] phenanthroline scaffold with a pyridinyl group at the 2-position, enhancing its aromaticity and coordination potential.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1190270-77-9 | |
| PubChem CID | 101343274 | |
| Molecular Formula | C₁₈H₁₁N₅ | |
| Exact Mass | 297.1018 g/mol | |
| SMILES Notation | C1=CC(=CN=C1)C2=NC3=C4C=CC=NC4=C5C(=C3N2)C=CC=N5 |
Crystallographic Insights
X-ray diffraction studies reveal that the compound crystallizes in the orthorhombic crystal system with space group P b c a (No. 61) . The unit cell parameters are:
-
a = 14.569 Å
-
b = 7.8623 Å
-
c = 17.042 Å
-
α = β = γ = 90°
-
Z = 8 (molecules per unit cell)
The planar geometry of the imidazo-phenanthroline core facilitates π-π stacking interactions, while the pyridinyl group introduces steric and electronic effects that influence metal coordination .
Synthesis and Reaction Chemistry
Synthetic Methodologies
A one-pot, solvent-free synthesis using iodine as a catalyst is the most efficient route for preparing this compound. The protocol involves:
-
Grinding 1,10-phenanthroline-5,6-dione with 3-pyridinecarboxaldehyde and ammonium acetate at room temperature.
-
Catalytic iodine (10 mol%) accelerates the cyclocondensation reaction, yielding the target compound in 85–92% purity.
This method avoids toxic solvents and reduces purification steps, aligning with green chemistry principles.
Reactivity and Metal Coordination
The compound’s nitrogen-rich structure enables diverse reactions:
-
Nucleophilic substitution: The pyridinyl group participates in Suzuki-Miyaura couplings to introduce aryl/heteroaryl substituents.
-
Metal complexation: It forms stable complexes with transition metals (e.g., Cu(I), Ag(I), Fe(II)) via its imidazole and phenanthroline nitrogens .
Table 2: Luminescent Properties of Metal Complexes
| Metal Center | Complex Type | Emission λ (nm) | Quantum Yield | Reference |
|---|---|---|---|---|
| Cu(I) | Homobimetallic | 520–550 | 0.12–0.18 | |
| Ag(I) | Heterobimetallic | 480–510 | 0.25–0.32 |
Heterobimetallic Cu(I)–Ag(I) complexes exhibit enhanced luminescence compared to homometallic analogues due to reduced non-radiative decay pathways .
Applications in Materials Science
Luminescent Materials
Cu(I) and Ag(I) complexes of this compound serve as photoactive components in OLEDs and sensors. Their tunable emission profiles (480–550 nm) arise from metal-to-ligand charge transfer (MLCT) transitions .
Catalytic Systems
Iron complexes derived from this ligand catalyze C–H bond functionalization reactions with turnover numbers (TON) exceeding 10,000 in alkane hydroxylation. The rigid scaffold stabilizes high-valent metal-oxo intermediates critical for catalysis.
Future Directions and Challenges
Therapeutic Optimization
-
Structure-activity relationship (SAR) studies: Modifying the pyridinyl group with electron-withdrawing substituents may improve DNA binding affinity .
-
Nanoparticle delivery systems: Encapsulating the compound in lipid nanoparticles could enhance bioavailability and reduce off-target effects.
Advanced Materials Design
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume